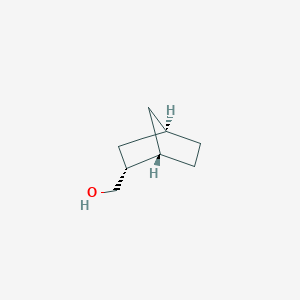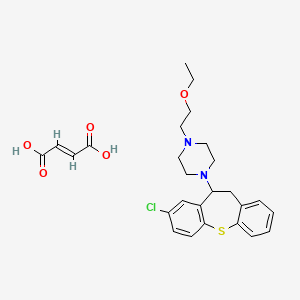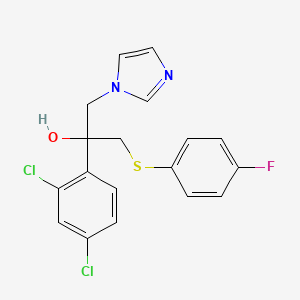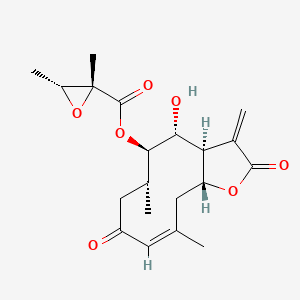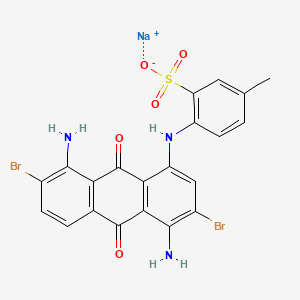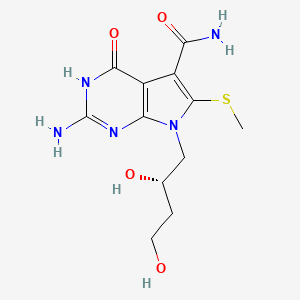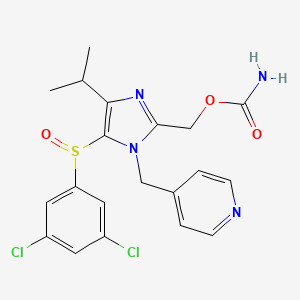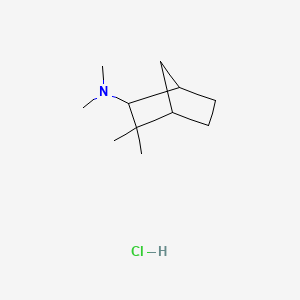
2-Norbornanamine, N,N,3,3-tetramethyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a ganglion-blocking agent and a centrally acting nicotine antagonist used in neuroscience research. This compound is known for its ability to block acetylcholine receptors at the neuromuscular junction.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Norbornanamine, N,N,3,3-tetramethyl-, hydrochloride typically involves the reaction of norbornene with methylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid, to facilitate the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactions under controlled conditions to ensure purity and yield. The process may include purification steps such as recrystallization to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Norbornanamine, N,N,3,3-tetramethyl-, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Norbornanamine, N,N,3,3-tetramethyl-, hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is commonly employed in studies involving calcium channels and nicotine antagonism. The compound is also used in neuroscience research to investigate the effects of nicotine and other neurotransmitters on neuronal activity.
Mécanisme D'action
The mechanism by which 2-Norbornanamine, N,N,3,3-tetramethyl-, hydrochloride exerts its effects involves blocking acetylcholine receptors at the neuromuscular junction. This blockade prevents the action of acetylcholine, leading to a reduction in muscle contractions and other physiological responses. The compound also acts as a noncompetitive antagonist of nicotine receptors, interfering with the binding of nicotine to its receptors.
Comparaison Avec Des Composés Similaires
Hexamethonium
Trimetaphan
Mecamylamine
Propriétés
Numéro CAS |
91369-55-0 |
|---|---|
Formule moléculaire |
C11H22ClN |
Poids moléculaire |
203.75 g/mol |
Nom IUPAC |
N,N,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H21N.ClH/c1-11(2)9-6-5-8(7-9)10(11)12(3)4;/h8-10H,5-7H2,1-4H3;1H |
Clé InChI |
NASQWXZGHPKSFX-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC(C2)C1N(C)C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


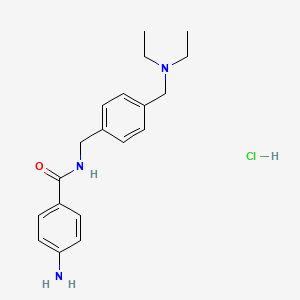
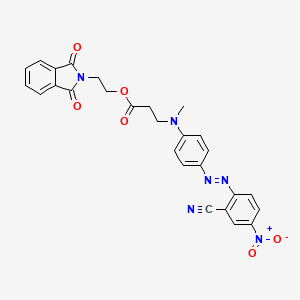
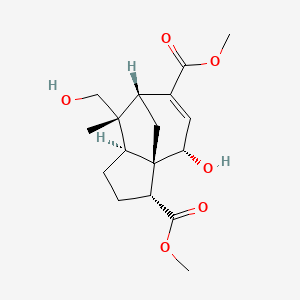
![tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate](/img/structure/B15192438.png)


